molecular formula C18H14Cl2F3NO B3133837 N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400074-03-5

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

Cat. No.: B3133837
CAS No.: 400074-03-5
M. Wt: 388.2 g/mol
InChI Key: VMSVFCSSKICMTA-UHFFFAOYSA-N
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Description

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is a synthetic organic compound with the molecular formula C18H14Cl2F3NO It is characterized by the presence of an allyl group, dichloro-substituted benzene ring, and a trifluoromethyl-substituted benzyl group

Properties

IUPAC Name

3,5-dichloro-N-prop-2-enyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3NO/c1-2-6-24(17(25)13-8-15(19)10-16(20)9-13)11-12-4-3-5-14(7-12)18(21,22)23/h2-5,7-10H,1,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSVFCSSKICMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3-(trifluoromethyl)benzyl chloride by reacting 3-(trifluoromethyl)benzyl alcohol with thionyl chloride.

    N-Alkylation: The benzyl chloride intermediate is then reacted with 3,5-dichlorobenzamide in the presence of a base such as potassium carbonate to form the N-benzylated product.

    Allylation: The final step involves the allylation of the N-benzylated product using allyl bromide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The dichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl, dichloro, and trifluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-3,5-dichlorobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-allyl-3,5-dichloro-N-benzylbenzenecarboxamide: Lacks the trifluoromethyl substitution, affecting its reactivity and applications.

    N-allyl-3,5-dichloro-N-[3-(methyl)benzyl]benzenecarboxamide: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior.

Uniqueness

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
Reactant of Route 2
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N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

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